

# Application Notes and Protocols for Studying FLS2 Endocytosis

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These application notes provide a comprehensive overview of the methods used to study the endocytosis of the FLAGELLIN-SENSING 2 (FLS2) receptor upon binding its ligand, flg22. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.

## Introduction

The plasma membrane-localized pattern recognition receptor (PRR) FLS2 is crucial for plant innate immunity, recognizing the bacterial elicitor flagellin, or its conserved 22-amino acid peptide epitope, flg22.[1][2][3] Upon ligand binding, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1), initiating a signaling cascade that leads to immune responses.[2][4] A key regulatory step in this pathway is the ligand-induced endocytosis of FLS2, which internalizes the receptor from the plasma membrane into endosomal compartments for subsequent degradation.[1][5][6][7] This process is critical for attenuating the immune signal and is a key area of study for understanding plant-pathogen interactions and developing strategies to enhance plant immunity.

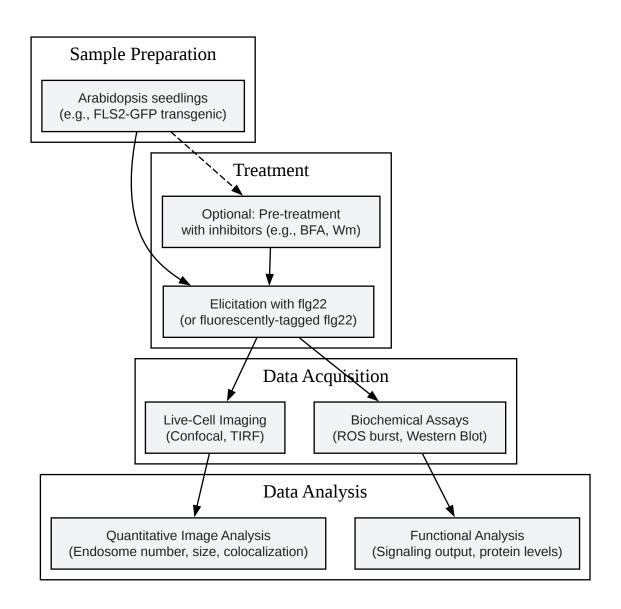
The primary mechanism for flg22-induced FLS2 endocytosis is clathrin-dependent.[2][8][9] However, studies also suggest the involvement of a sterol-associated endocytic pathway, indicating that plants may utilize multiple routes to regulate FLS2 internalization in response to pathogen attacks.[10] Phosphorylation and ubiquitination of FLS2 are key post-translational modifications that regulate its endocytosis and subsequent degradation.[11][12][13]



This document outlines several key methods for visualizing, quantifying, and functionally characterizing FLS2 endocytosis.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLS2 signaling pathway leading to endocytosis and a general experimental workflow for its study.



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